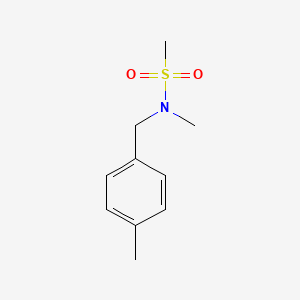

N-methyl-N-(4-methylbenzyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-[(4-methylphenyl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-9-4-6-10(7-5-9)8-11(2)14(3,12)13/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRKTXICXXFYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl N 4 Methylbenzyl Methanesulfonamide and Its Structural Analogues

Established Synthetic Pathways to N-Alkyl/Aryl Sulfonamides

Traditional methods for forming the sulfonamide bond are characterized by their robustness and broad applicability, typically involving the reaction of amines with activated sulfonic acid derivatives.

The most common and direct method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. nih.govrsc.org This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For the synthesis of N-methyl-N-(4-methylbenzyl)methanesulfonamide, this would involve the reaction of N-methyl-1-(4-methylphenyl)methanamine with methanesulfonyl chloride.

A general representation of this reaction is as follows:

Reactants : A secondary amine (N-methyl-1-(4-methylphenyl)methanamine) and a sulfonyl chloride (methanesulfonyl chloride).

Base : A non-nucleophilic base such as pyridine (B92270) or triethylamine, or an inorganic base like sodium carbonate in an aqueous medium. nih.goviscientific.org

Solvent : Aprotic solvents like dichloromethane (B109758) are commonly used. nih.gov

The synthesis of a structurally related compound, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, was achieved by reacting 4-methylbenzylamine (B130917) with p-toluenesulfonyl chloride in dichloromethane with pyridine as the acid scavenger. nih.gov The reaction proceeds at room temperature, demonstrating the mild conditions often associated with this method. While direct reaction with sulfonic acids is less common due to the lower reactivity of the acid compared to the halide, methods exist that utilize activating agents. organic-chemistry.org

Table 1: Representative Sulfonylation Reactions

| Amine | Sulfonyl Chloride | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 4-methylbenzylamine | p-toluenesulfonyl chloride | Pyridine | Dichloromethane | 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | nih.gov |

| 4-methyl aniline | p-toluenesulfonyl chloride | Na2CO3 | Water | 4-Methyl-N-(4-methylphenyl)benzenesulfonamide | nih.gov |

This table is interactive. You can sort and filter the data.

An alternative to forming the S-N bond directly is to first create a primary or secondary sulfonamide and then introduce the remaining alkyl or aryl groups via nucleophilic substitution. This pathway is particularly useful for creating tertiary sulfonamides.

To synthesize this compound, two such routes are possible:

Benzylation of a Methylsulfonamide : N-methylmethanesulfonamide can be deprotonated with a suitable base to form a nucleophilic anion, which is then reacted with 4-methylbenzyl halide (e.g., bromide or chloride).

Methylation of a Benzylsulfonamide : N-(4-methylbenzyl)methanesulfonamide can be similarly deprotonated and subsequently methylated using a methylating agent like methyl iodide or dimethyl sulfate.

A two-step synthesis for N-benzyl-4-methylbenzenesulfonamides involves the initial preparation of the primary sulfonamide, followed by benzylation, which acts as a nucleophilic substitution. nsf.gov This highlights the viability of building up the complexity on the nitrogen atom after the sulfonamide bond has been established.

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are also employed in sulfonamide synthesis. A notable example is the reaction of sulfonamides with aldehydes or ketones to form N-sulfonyl imines. researchgate.net These imines can then be reduced to the corresponding N-alkyl sulfonamides.

This two-step sequence provides an indirect method for N-alkylation:

Step 1 (Condensation) : A primary sulfonamide (e.g., methanesulfonamide) reacts with an aldehyde (e.g., 4-methylbenzaldehyde) under catalytic conditions (e.g., silica-supported P2O5) to yield an N-sulfonyl imine. researchgate.net

Step 2 (Reduction) : The resulting imine is reduced using a standard reducing agent (e.g., sodium borohydride) to afford the N-alkylated sulfonamide.

This approach is particularly valuable for introducing specific alkyl groups derived from readily available aldehydes.

Novel and Green Synthesis Approaches for this compound and Related Derivatives

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods, minimizing waste and avoiding hazardous reagents.

"Green" approaches to sulfonamide synthesis often focus on replacing traditional organic solvents with water and omitting organic bases. researchgate.net A facile synthesis of sulfonamides has been described that occurs in an aqueous medium under dynamic pH control, using equimolar amounts of the amine and arylsulfonyl chloride. researchgate.net The product is isolated by simple filtration after acidification, avoiding the need for chromatographic purification. researchgate.net This method has been successfully applied to a variety of arylsulfonyl chlorides and amines. iscientific.orgresearchgate.net

Key features of these green methods include:

Solvent : Use of water instead of volatile organic compounds. researchgate.netrsc.org

Base : Replacement of organic bases like pyridine with inorganic bases such as sodium carbonate or potassium carbonate. iscientific.orgnih.gov

Energy : Application of microwave or ultrasound assistance to accelerate reactions and improve yields. nih.gov

Atom Economy : Designing reactions that maximize the incorporation of starting materials into the final product.

A significant development in green chemistry is the use of earth-abundant metal catalysts for reactions that traditionally rely on precious metals or stoichiometric reagents. Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents is a prime example of this progress. organic-chemistry.orgacs.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the sulfonamide, followed by the reduction of the resulting imine intermediate. acs.org

The key advantages of this approach are:

Green Alkylating Agent : It utilizes readily available and less toxic alcohols in place of alkyl halides. organic-chemistry.org

Byproduct : The only byproduct of the reaction is water, making it a highly atom-economical process. organic-chemistry.org

Catalyst : It employs a non-precious, bench-stable manganese(I) pincer complex. organic-chemistry.orgacs.org

This method allows for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols in excellent yields. acs.org For the synthesis of a precursor to the target molecule, methanesulfonamide (B31651) could be reacted with 4-methylbenzyl alcohol in the presence of a manganese catalyst. The resulting N-(4-methylbenzyl)methanesulfonamide could then be methylated through other means. This catalytic cycle avoids the use of toxic alkylating agents and significantly enhances the sustainability of the synthesis. organic-chemistry.orgorganic-chemistry.org

Table 2: Substrate Scope in Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide

| Alcohol Precursor | Product | Isolated Yield (%) | Reference |

|---|---|---|---|

| Benzyl (B1604629) alcohol | N-Benzyl-4-methylbenzenesulfonamide | 95 | acs.org |

| 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-4-methylbenzenesulfonamide | 96 | acs.org |

| 4-Chlorobenzyl alcohol | N-(4-Chlorobenzyl)-4-methylbenzenesulfonamide | 91 | acs.org |

| 2-Thiophenemethanol | 4-Methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide | 87 | acs.org |

This table is interactive. You can sort and filter the data.

Alkyl and Aryl Sulfonamide Formation via Isocyanide-Mediated Reactions

The formation of sulfonamides through isocyanide-mediated reactions represents an innovative approach in synthetic chemistry. These reactions often proceed through a carbodiimide (B86325) intermediate, which is generated from the reaction of an isocyanide with a sulfonyl azide (B81097). This intermediate is then trapped by a nucleophile, such as water, to yield the desired product.

A notable example is the nickel-catalyzed tandem coupling of a sulfonyl azide, an isocyanide, and water. In this process, the sulfonyl azide is believed to act as a nitrene precursor. Its reaction with the isocyanide generates a carbodiimide. Subsequently, water acts as a nucleophile, attacking the carbodiimide to deliver the final sulfonylurea product. This method is advantageous due to its use of an inexpensive nickel catalyst and environmentally benign water as the nucleophile at room temperature. researchgate.net

Similarly, visible light-mediated, cobalt-catalyzed three-component coupling of sulfonyl azides, isocyanides, and trimethylsilyl (B98337) azide (TMS-azide) can produce sulfonyl carbamimidic azides. This reaction also proceeds via a carbodiimide intermediate. In the presence of a base, the initially formed carbamimidic azide can cyclize to deliver N-sulfonyl aminotetrazoles in very good yields. researchgate.net

Palladium-catalyzed reactions also utilize isocyanide insertion for sulfonylation. For instance, the reaction of 5-(2-chloroquinolin-3-yl)oxazoles with toluenesulfonylmethyl isocyanide (TosMIC) in the presence of cesium carbonate results in the formation of 5-(2-tosylquinolin-3-yl)oxazoles, demonstrating a direct sulfonylation pathway. frontiersin.org These methodologies highlight the versatility of isocyanides in constructing complex molecules containing the sulfonamide functional group.

| Reaction Type | Key Reagents | Catalyst/Conditions | Intermediate | Product Class | Reference |

|---|---|---|---|---|---|

| Tandem Coupling | Sulfonyl azide, Isocyanide, Water | Nickel catalyst, Room temp. | Carbodiimide | Sulfonylurea | researchgate.net |

| Three-Component Coupling | Sulfonyl azide, Isocyanide, TMS-azide | Cobalt catalyst, Visible light | Carbodiimide | N-sulfonyl aminotetrazole | researchgate.net |

| Domino Process | 2-chloroquinoline-3-carbaldehydes, TosMIC | Cs₂CO₃ | Not specified | 5-(2-Tosylquinolin-3-yl)oxazole | frontiersin.org |

Regioselective and Stereoselective Syntheses of Substituted Methanesulfonamide Compounds

Regioselectivity is a critical aspect of synthesizing substituted sulfonamides, ensuring the functional group is introduced at the desired position on a molecule. Various strategies have been developed to control the position of sulfonylation on aromatic and heterocyclic rings.

One effective method for achieving regioselectivity is the use of zeolite catalysts for the methanesulfonylation of simple aromatics with methanesulfonic anhydride. For example, the methanesulfonylation of toluene (B28343) over certain cation-exchanged zeolite beta catalysts demonstrates high para-selectivity in the synthesis of methyl tolyl sulfone. nih.gov This control is attributed to the shape-selective nature of the zeolite pores, which favors the formation of the sterically less hindered para isomer.

In the context of more complex molecules, palladium-catalyzed carbonylative coupling provides a mild and convenient route to N-acylsulfonamides. This reaction between sulfonyl azides and electron-rich heterocycles, such as indoles or pyrroles, proceeds via the in situ generation of a sulfonyl isocyanate followed by a highly regioselective acylation of the nucleophile. acs.org For instance, the reaction with N-methylindole results in acylation exclusively at the C3 position. This regioselectivity is governed by the inherent electronic properties of the indole (B1671886) ring system.

| Substrate | Reagent | Catalyst/Conditions | Position of Sulfonylation | Product Type | Reference |

|---|---|---|---|---|---|

| Toluene | Methanesulfonic anhydride | Zeolite beta catalysts | para-position | Methyl tolyl sulfone | nih.gov |

| N-Methylindole | Tosyl azide, CO | Palladium(II) acetate | C3-position | N-Acylsulfonamide | acs.org |

| 4-Aminoindoles | Sulfinates | Not specified | C7-position | C7-sulfinylated indoles | rsc.org |

Mechanistic Investigations of this compound Formation Pathways

The most conventional and direct pathway for the formation of N-substituted sulfonamides, including this compound, is the reaction of a sulfonyl chloride with a primary or secondary amine. The synthesis of a structurally similar compound, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, is achieved through the reaction of p-toluenesulfonyl chloride with 4-methylbenzylamine. nih.gov

The mechanism of this fundamental transformation is highly dependent on the reaction conditions, but two primary pathways are generally considered: a direct nucleophilic substitution (SN2-like) and an addition-elimination (sulfurane or SAN mechanism). nih.govresearchgate.net

In the direct SN2-like pathway, the amine nitrogen atom directly attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion in a single, concerted step. This forms the S-N bond and releases a proton and a chloride ion, which are typically scavenged by a base like pyridine.

Alternatively, the reaction can proceed via an addition-elimination mechanism. In this pathway, the amine attacks the sulfur atom to form a pentacoordinate trigonal bipyramidal intermediate, often referred to as a sulfurane. This intermediate is typically unstable and rapidly eliminates the leaving group (chloride) to form the final sulfonamide product. nih.gov Studies involving N-silylamines and sulfonyl halides suggest that sulfonamide formation is a kinetically controlled process involving the attack of the silylated amine at the sulfur center, followed by the elimination of a silyl (B83357) halide. nih.gov

While both mechanisms are plausible, the exact pathway can be influenced by factors such as the nature of the amine, the sulfonyl chloride, the solvent, and the base used. For the synthesis of a tertiary sulfonamide like this compound, the reaction would involve methanesulfonyl chloride and the secondary amine, N-methyl-4-methylbenzylamine, likely proceeding through one of these nucleophilic substitution pathways.

Reaction Mechanisms and Chemical Transformations of N Methyl N 4 Methylbenzyl Methanesulfonamide Derivatives

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NR'R'') is a cornerstone of the molecule's reactivity. The nitrogen atom, influenced by the strongly electron-withdrawing sulfonyl group, exhibits reduced basicity compared to amines. However, it can still act as a nucleophile, particularly after deprotonation. patsnap.com This dual character allows for a range of reactions centered on the nitrogen atom. patsnap.com

N-alkylation introduces an additional organic substituent onto the sulfonamide nitrogen. A notable method for this transformation is the "borrowing hydrogen" or "hydrogen autotransfer" catalysis. This process utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, offering a highly atom-economical route. For instance, manganese-based pincer complexes have been shown to efficiently catalyze the N-alkylation of various aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols. acs.org The reaction proceeds through a proposed mechanism involving the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the sulfonamide to form an N-sulfonylimine. This imine intermediate is then reduced in situ by the manganese hydride species generated in the first step, yielding the N-alkylated product and regenerating the catalyst. acs.org A wide array of functional groups are tolerated in this process, making it a versatile method for synthesizing complex sulfonamide derivatives. acs.org

N-acylation involves the introduction of an acyl group (R-C=O) to the sulfonamide nitrogen. A general and effective method for this transformation employs N-acylbenzotriazoles as the acylating agents. researchgate.net In the presence of a base like sodium hydride (NaH), sulfonamides react with N-acylbenzotriazoles to produce N-acylsulfonamides in high yields. researchgate.net This method is particularly advantageous as it allows for the use of N-acylbenzotriazoles for which the corresponding acyl chlorides are unstable or difficult to prepare. researchgate.net

The table below summarizes representative conditions for these transformations on related sulfonamide substrates.

| Transformation | Substrate | Reagent/Catalyst | Conditions | Product | Yield (%) |

| N-Alkylation | p-Toluenesulfonamide | 4-Methylbenzyl alcohol, Mn(I) PNP pincer catalyst, K₂CO₃ | Xylenes, 150 °C, 24h | 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide | 96 |

| N-Alkylation | p-Toluenesulfonamide | Benzyl (B1604629) alcohol, Mn(I) PNP pincer catalyst, K₂CO₃ | Xylenes, 150 °C, 24h | N-Benzyl-4-methylbenzenesulfonamide | 86 |

| N-Acylation | p-Toluenesulfonamide | N-(4-tolyl)benzotriazole, NaH | THF, rt to reflux | N-(4-Tolylsulfonyl)benzamide | 96 |

| N-Acylation | Methanesulfonamide (B31651) | N-(4-methoxyphenyl)benzotriazole, NaH | THF, rt to reflux | N-(4-Methoxyphenyl)-N-(methylsulfonyl)acetamide | 92 |

This data is based on reactions with analogous sulfonamide structures as reported in the literature. acs.orgresearchgate.net

The sulfonamide group is often used as a protecting group for amines due to its stability. Consequently, methods for its cleavage are crucial in synthetic chemistry. The C–N bond in tertiary sulfonamides, particularly those with π-activated groups like p-methoxybenzyl (PMB), can be selectively cleaved. A highly chemoselective method utilizes catalytic amounts of bismuth(III) triflate [Bi(OTf)₃]. nih.gov This reaction proceeds efficiently for PMB, 3,4-dimethoxybenzyl (DMB), or cinnamyl-substituted tertiary sulfonamides, furnishing the corresponding secondary sulfonamides in good to excellent yields. nih.gov While the unsubstituted benzyl group is generally more robust, cleavage can be achieved under harsher conditions. The stability of the carbocation formed upon cleavage is a key factor; activated benzyl groups readily form stable carbocations under mild acidic conditions. nih.gov For peptide synthesis, cleavage of sulfonamide-based protecting groups often involves strong acids like trifluoromethanesulfonic acid (TFMSA) or hydrogen bromide (HBr), often in the presence of scavengers to trap the resulting carbocations. sigmaaldrich.com

Electrophilic and Nucleophilic Reactions on the Aromatic Moieties

The two aromatic rings in N-methyl-N-(4-methylbenzyl)methanesulfonamide derivatives—the toluene (B28343) ring from the methanesulfonamide precursor and the benzyl phenyl ring—are susceptible to electrophilic aromatic substitution. Under specific conditions, nucleophilic aromatic substitution can also be achieved.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The outcome of EAS on the toluene and benzyl rings of the target molecule's derivatives is governed by the directing effects of the existing substituents. The methyl group on the toluene ring is an activating, ortho, para-directing group. Similarly, the methylene (B1212753) bridge of the benzyl group is also weakly activating and ortho, para-directing.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), a powerful electrophile that can introduce a nitro group onto the aromatic rings. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄ containing SO₃) introduces a sulfonic acid group (-SO₃H). This reaction is reversible. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) is less common and requires specific conditions. It typically occurs on aromatic rings that are electron-deficient, usually due to the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). uomustansiriyah.edu.iqmasterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Therefore, to make the aromatic rings of this compound derivatives reactive towards nucleophiles, they would first need to be functionalized with appropriate electron-withdrawing groups.

N-sulfonyl imines are valuable electrophilic intermediates in organic synthesis. They are typically formed by the condensation of an aldehyde with a sulfonamide. organic-chemistry.org Various methods have been developed for their synthesis, including reactions promoted by visible light and iodine, which can proceed through a radical pathway. nih.gov The electronic nature of the aldehyde can influence the reaction, with a slight preference observed for electron-rich aldehydes, although a wide range of functional groups are tolerated. nih.gov

Once formed, N-sulfonyl imines are potent electrophiles. The imine carbon is susceptible to attack by a wide range of nucleophiles. redalyc.org The reactivity of these imines can be tuned by the substituents on the sulfonyl group and the aldehyde-derived portion of the molecule. For example, vinyl sulfonimidamides, which are related to N-sulfonyl imines, have been developed as electrophilic "warheads" for covalent inhibitor design, and their reactivity can be modulated by changing the N-substituent. rsc.org The reaction of N-sulfonyl imines with nucleophiles provides a powerful route to synthesize complex, nitrogen-containing molecules.

Catalytic Reactions and Advanced Organic Transformations

Modern catalysis offers sophisticated tools for transforming sulfonamides into valuable products. Beyond the N-alkylation reactions mentioned previously, other advanced transformations have been developed. One such example is the intramolecular cross-electrophile coupling (XEC) of benzylic sulfonamides. acs.org This nickel-catalyzed reaction can couple unstrained benzylic sulfonamides with pendant alkyl chlorides to generate cyclopropane (B1198618) products. acs.org This transformation is significant as it demonstrates the ability to use the typically robust C–N bond of a sulfonamide as a reactive handle in a cross-coupling reaction. acs.org Such reactions can lead to novel skeletal rearrangements and provide access to complex molecular architectures that are valuable in medicinal chemistry. acs.org

The development of catalytic systems that can selectively activate and cleave C–N bonds or facilitate novel bond formations on the sulfonamide scaffold continues to expand the synthetic utility of compounds like this compound. acs.orgacs.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Cross-Coupling for Derivatives)

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. organic-chemistry.orgyoutube.com For derivatives of this compound, this reaction becomes relevant when the aromatic ring is functionalized with a halide (e.g., an iodo or bromo group), allowing for the introduction of an alkynyl substituent.

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: one for palladium and one for copper. libretexts.org The palladium cycle begins with the oxidative addition of the aryl halide derivative of the sulfonamide to a Pd(0) complex, forming a Pd(II)-aryl intermediate. wikipedia.org Concurrently, the copper cycle involves the reaction of the terminal alkyne with a Cu(I) salt, typically in the presence of an amine base, to form a copper(I) acetylide. youtube.com This copper acetylide then undergoes transmetalation with the Pd(II)-aryl intermediate, transferring the alkynyl group to the palladium center and regenerating the Cu(I) catalyst. The final step is the reductive elimination from the palladium complex, which yields the alkynylated sulfonamide product and regenerates the Pd(0) catalyst. libretexts.org

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous for certain substrates to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling). libretexts.org These systems often employ bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) palladium complexes to facilitate the reaction. libretexts.org The use of arylsulfonium salts as cross-coupling partners instead of traditional aryl halides has also been reported, expanding the scope of the reaction. acs.org

Research has demonstrated the utility of this reaction for a wide range of substrates. Key parameters influencing the reaction's success include the choice of palladium catalyst, ligands, copper source (if used), base, and solvent.

| Parameter | Typical Reagents/Conditions | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [PdCl₂(dppf)] | Main catalyst for C-C bond formation |

| Copper Co-catalyst | CuI, CuBr | Facilitates formation of copper acetylide |

| Substrate | Aryl/Vinyl Halides (I, Br, Cl, OTf) | Electrophilic partner in the coupling |

| Nucleophile | Terminal Alkynes | Nucleophilic partner in the coupling |

| Base | Amines (e.g., Et₃N, piperidine, DIPA) | Deprotonates the alkyne and neutralizes HX |

| Solvent | THF, DMF, Toluene, Acetonitrile (B52724) | Solubilizes reactants and catalysts |

Rhodium-Catalyzed C–C Bond Alkenylation and Arylation of N-Sulfonyl Amines

Rhodium catalysts have been effectively used to achieve C–C bond cleavage and subsequent functionalization of N-sulfonyl amines. rsc.orgrsc.org This type of transformation is particularly notable for its ability to activate otherwise inert C-C bonds. In a recently developed method, rhodium(III) catalyzes the C-C bond alkenylation and arylation of α-branched primary amines that are protected with a sulfonyl group and contain a directing group, such as a pyridinyl moiety. rsc.orgresearchgate.net

The reaction mechanism is proposed to proceed through a C-C bond cleavage via β-carbon elimination. rsc.org The process is initiated by the coordination of the directing group (e.g., pyridine) on the N-sulfonyl amine substrate to the Rh(III) center. This is followed by C-H activation to form a five-membered rhodacycle intermediate. rsc.org Subsequent β-carbon elimination results in the cleavage of a C-C bond, releasing a ketone and forming a rhodium-alkyl intermediate. This intermediate can then be intercepted by an alkene (for alkenylation) or an organosilane (for arylation) to furnish the final product and regenerate the active rhodium catalyst. rsc.org The use of specific cyclopentadienyl-type ligands is crucial for the success of this protocol, which demonstrates a broad scope for both the amine substrates and their coupling partners. rsc.org

This strategy provides a novel pathway for converting readily available amines into valuable synthetic building blocks. rsc.org The directing group is essential for stabilizing the rhodacycle intermediate that facilitates the key β-carbon elimination step. rsc.org

| Reaction Type | Catalyst System | Key Mechanistic Step | Product Type |

| Alkenylation | [CpRhCl₂]₂ / Ligand | β-carbon elimination | Alkenylated amine derivative |

| Arylation | [CpRhCl₂]₂ / Ligand | β-carbon elimination | Arylated amine derivative |

Lewis Acid-Catalyzed Annulation Reactions Involving Sulfonamide Derivatives

Annulation reactions are fundamental processes in organic synthesis for the construction of cyclic molecules. While not strictly Lewis acid-catalyzed, related phosphine-catalyzed annulations highlight the reactivity of sulfonamide derivatives in forming heterocyclic structures. For instance, a phosphine-catalyzed [3+2] annulation has been developed between β-sulfonamido-substituted enones and sulfamate-derived cyclic imines. acs.org This reaction produces highly functionalized imidazoline (B1206853) derivatives with good to excellent diastereoselectivities. acs.org

In a proposed mechanism for this phosphine catalysis, the phosphine nucleophilically attacks the enone, generating a zwitterionic intermediate. This intermediate then acts as a Brønsted base, deprotonating the sulfonamide. The resulting anion subsequently attacks the cyclic imine, initiating a cascade that ultimately leads to the formation of the five-membered imidazoline ring and regeneration of the phosphine catalyst. acs.org

While this example uses a phosphine, Lewis acids are broadly used to activate substrates in other annulation reactions. For sulfonamide derivatives, a Lewis acid could coordinate to a carbonyl group or the sulfonyl oxygen atoms, enhancing the electrophilicity of the molecule and facilitating cyclization with a suitable nucleophilic partner. The development of such Lewis acid-catalyzed annulations would provide a valuable tool for synthesizing complex nitrogen- and sulfur-containing heterocycles.

Photochemical and Thermal Transformations of this compound and its Analogues

Kinetic and Mechanistic Studies of Hydrogen Abstraction in Related Methanesulfonamide Reactions

The C-H bonds in methanesulfonamide derivatives, such as those on the N-methyl or N-benzyl groups of this compound, can undergo hydrogen abstraction reactions, typically initiated by radicals under thermal or photochemical conditions. These reactions are critical in understanding the atmospheric degradation, combustion chemistry, and metabolic pathways of such compounds. researchgate.net

Kinetic and mechanistic studies of hydrogen abstraction are often performed using computational methods, such as density functional theory (DFT) and high-level ab initio calculations, combined with transition state theory (TST) to determine reaction rates. researchgate.netresearchgate.net For a molecule like this compound, hydrogen abstraction can occur from several positions: the N-methyl group, the benzylic methylene group, the aryl-methyl group, or the methyl group of the methanesulfonyl moiety.

The reactivity of a specific C-H bond towards hydrogen abstraction by a radical (e.g., a hydroxyl radical, •OH) is governed by its bond dissociation energy (BDE). Generally, weaker C-H bonds are more susceptible to abstraction. The benzylic C-H bonds on the 4-methylbenzyl group are expected to be the most reactive site due to the resonance stabilization of the resulting benzyl radical.

| Parameter | Significance in H-Abstraction | Influencing Factors |

| Reaction Barrier (Activation Energy) | Determines the rate of abstraction at a specific site. | Bond Dissociation Energy (BDE), steric hindrance, nature of attacking radical. |

| Rate Constant (k) | Quantifies the reaction speed. | Temperature, pressure, tunneling effects. |

| Branching Ratio | Predicts the relative yield of products from different abstraction sites. | Relative reaction barriers for competing pathways. |

Computational and Theoretical Chemistry Investigations of N Methyl N 4 Methylbenzyl Methanesulfonamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the behavior of a molecule.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules, including a wide range of sulfonamide derivatives. nih.govrsc.org DFT studies are used to predict molecular geometries, reaction energies, and various spectroscopic properties. nih.gov For N-aryl sulfonamides, DFT calculations help in understanding the electronic effects of different substituents on the sulfonamide moiety. acs.orgresearchgate.net These computational approaches allow researchers to explore aspects like tautomeric stability, finding that for many N-heterocyclic arenesulfonamides, the sulfonamide tautomer is favored in the gas phase, while the sulfonimide form can become more stable in polar solvents. rsc.org The application of hybrid functionals in DFT, which incorporate a portion of exact exchange from Hartree-Fock theory, often improves the accuracy of predicted properties for sulfonamide-containing systems. diva-portal.org

Electron correlation refers to the interaction between electrons in a multi-electron system. Accounting for these effects is crucial for the accurate prediction of molecular properties. In the framework of Density Functional Theory (DFT), electron correlation is implicitly included through the exchange-correlation functional. diva-portal.org This term is an approximation of the complex many-body effects. diva-portal.org The choice of functional can influence the calculated properties of sulfonamides, as different functionals may better capture short-range or long-range correlation effects. While detailed analyses of electron correlation regimes for N-methyl-N-(4-methylbenzyl)methanesulfonamide are not extensively documented, the general approach involves selecting functionals known to perform well for organic molecules containing second-row elements like sulfur. The accurate description of electron correlation is essential for determining reliable energies, bond strengths, and reaction barriers.

The distribution of electrons within a molecule dictates its reactive behavior and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution of a molecule. libretexts.orgdeeporigin.com These maps illustrate regions of positive and negative electrostatic potential, which are crucial for understanding how a molecule interacts with other molecules, such as biological targets. deeporigin.com

For a molecule like this compound, the MEP map would show distinct regions of charge:

Negative Potential: The most electronegative regions are typically found around the oxygen atoms of the sulfonyl group (-SO₂-), indicated by red or orange colors. These areas are susceptible to electrophilic attack and are key sites for hydrogen bond acceptance. researchgate.netyoutube.com

Positive Potential: Regions of positive potential, often colored blue, are generally located around the hydrogen atoms of the methyl and benzyl (B1604629) groups.

Neutral Regions: The aromatic ring and alkyl chains typically represent areas of more neutral potential, often colored green. youtube.com

This charge distribution is fundamental to the molecule's ability to form non-covalent interactions, which are critical in many chemical and biological processes.

Conceptual Molecular Electrostatic Potential (MEP) Map Regions

| Color Code | Electrostatic Potential | Associated Molecular Region | Interaction Propensity |

|---|---|---|---|

| Red | Negative (Electron-Rich) | Sulfonyl Oxygen Atoms | Electrophilic Attack / Hydrogen Bond Acceptor |

| Blue | Positive (Electron-Poor) | Hydrogen Atoms on Methyl/Benzyl Groups | Nucleophilic Attack / Hydrogen Bond Donor |

| Green | Neutral | Aromatic Ring / Alkyl Chains | Van der Waals / Hydrophobic Interactions |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule is not static and is crucial for its function. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through bond rotations.

Selected Optimized Bond Lengths (Based on Analogue nih.gov)

| Bond | Length (Å) |

|---|---|

| S=O (avg.) | ~1.427 |

| S—N | ~1.608 |

| S—C (sulfonyl) | ~1.764 |

| N—C (benzyl) | - |

Selected Optimized Bond and Torsion Angles (Based on Analogue nih.gov)

| Angle | Value (°) |

|---|---|

| O—S—O | - |

| O—S—N | - |

| C(aryl)—S—N—C(benzyl) | ~57.9 |

Note: Data is derived from the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide and serves as a close approximation.

Vibrational analysis complements geometry optimization by calculating the frequencies of molecular vibrations. These computed frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm structural assignments. For sulfonamides, characteristic vibrational modes include the symmetric and asymmetric stretching of the S=O bonds, S-N stretching, and various C-H bending and stretching modes. mdpi.com Computational studies can accurately predict these frequencies, aiding in the interpretation of experimental spectroscopic data. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules. These simulations can provide insights into the conformational dynamics, intermolecular interactions, and macroscopic properties of this compound.

All-Atom Molecular Dynamics and Coarse-Grained Simulations for Bridging Electronic Structure with Macroscopic Behavior

To understand the dynamic behavior of this compound, both all-atom (AA) and coarse-grained (CG) molecular dynamics simulations would be valuable.

All-Atom (AA) Simulations: In an AA simulation, every atom of the molecule is treated as an individual particle. This high level of detail allows for the explicit modeling of all atomic interactions, governed by a force field. For this compound, this would involve defining parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). These simulations could elucidate detailed conformational changes, such as the rotation around the sulfonamide bond, and the flexibility of the benzyl and methyl groups.

Coarse-Grained (CG) Simulations: For studying larger-scale phenomena over longer timescales, such as self-assembly or interactions with larger systems like membranes, a coarse-grained approach would be more computationally feasible. In a CG model, groups of atoms are represented as single "beads." This simplification reduces the number of degrees of freedom, allowing for more extensive simulations. The development of a CG model for this compound would involve systematically grouping atoms and parameterizing the interactions between these beads to reproduce properties observed in AA simulations or from experimental data.

By employing both AA and CG simulations, a multiscale understanding can be achieved, bridging the gap between the detailed electronic structure and the macroscopic behavior of the compound.

Solvent Effects and Intermolecular Interactions in Solution

The behavior of this compound in a solution is critically influenced by its interactions with the solvent. MD simulations are well-suited to probe these effects.

Simulations would typically be performed in a periodic box filled with explicit solvent molecules (e.g., water, methanol, or a non-polar solvent). By analyzing the simulation trajectories, one can calculate the radial distribution functions (RDFs) between specific atoms of the solute and the solvent molecules. This analysis would reveal the solvation shell structure and identify preferential interaction sites, such as hydrogen bonding between the sulfonyl oxygens and protic solvents.

Furthermore, simulations of multiple this compound molecules in a solvent would allow for the study of intermolecular interactions between the solute molecules themselves. This could reveal tendencies for aggregation or specific modes of association, driven by forces such as π-π stacking of the benzyl rings or dipole-dipole interactions of the sulfonamide group.

Reaction Mechanism Modeling and Transition State Elucidation

Computational chemistry provides powerful tools for investigating the reactivity of molecules and elucidating the mechanisms of chemical reactions.

Computational Characterization of Reaction Pathways and Energy Profiles

The synthesis or degradation of this compound involves specific reaction pathways. Using quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to map out the potential energy surface of a reaction. This involves identifying the structures of the reactants, products, and any intermediates.

Transition State Geometries and Activation Energies

A crucial aspect of reaction mechanism modeling is the identification and characterization of the transition state (TS). The TS is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to occur.

Computational methods can be used to locate the TS geometry, which is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy (Ea). A higher activation energy corresponds to a slower reaction rate. The calculated activation energies can provide valuable insights into the kinetics of the reactions involving this compound.

Spectroscopic Parameter Prediction and Experimental Validation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental characterization of the molecule.

For this compound, DFT calculations could be used to predict its vibrational frequencies. The calculated frequencies, after appropriate scaling, can be compared to experimental infrared (IR) and Raman spectra. This comparison aids in the assignment of the observed spectral bands to specific vibrational modes of the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated and compared to experimental NMR data. This can help in the structural elucidation and confirmation of the compound's identity. Electronic excitation energies and oscillator strengths can also be computed using methods like Time-Dependent DFT (TD-DFT) to predict the UV-Visible absorption spectrum.

The agreement between predicted and experimental spectra serves as a powerful validation of the computed molecular structure and electronic properties of this compound.

Applications in Advanced Organic Synthesis of N Methyl N 4 Methylbenzyl Methanesulfonamide and Its Synthons

Strategic Use as a Key Synthetic Intermediate in Complex Molecule Construction

The strategic importance of a chemical compound in multi-step synthesis is defined by its ability to serve as a reliable and versatile precursor to more complex structures. The N-benzyl methanesulfonamide (B31651) framework, a core component of the title compound, is recognized for its utility as an intermediate in the synthesis of pharmaceuticals and other elaborate organic molecules.

Intermediates in the Synthesis of Structurally Diverse Organic Reagents

The N-benzyl methanesulfonamide scaffold is a versatile platform for chemical elaboration. A closely related analogue, N-benzyl-N-(4-(2-bromoacetyl)phenyl)methanesulfonamide, is widely utilized as an intermediate in the creation of complex organic molecules and pharmaceuticals. Its value lies in its capacity to undergo a variety of chemical transformations, such as nucleophilic substitution and coupling reactions, which makes it a flexible tool for synthetic chemists. The 4-methylbenzylamine-4-methylbenzenesulfonamide moiety, which is structurally similar to the title compound, is found within a potent and selective kappa opioid receptor (KOR) antagonist, highlighting the role of this structural class as a key intermediate in the development of biologically active agents. nih.gov

Role as a Nitrogen Source in Functional Group Interconversions (e.g., Carboxylic Acids to Nitriles)

The direct conversion of carboxylic acids to nitriles is a fundamental transformation in organic chemistry. This process requires a nitrogen source and typically involves dehydration. While various methods exist for this conversion, the use of N-methyl-N-(4-methylbenzyl)methanesulfonamide as a direct nitrogen source for this purpose is not a prominently documented strategy in the scientific literature.

Alternative methods often employ different nitrogen-containing reagents. For instance, an iron-catalyzed reaction has been developed that converts ubiquitous carboxylic acids into diverse nitrile compounds using an electron-deficient N-cyano-N-aryl-arylsulfonamide. organic-chemistry.org In this case, the sulfonamide derivative acts as a cyanating agent rather than a direct source of the sulfonamide nitrogen itself. Other established methods for synthesizing nitriles from carboxylic acids utilize reagents such as diphosphorus (B173284) tetraiodide in combination with ammonium (B1175870) carbonate, or proceed via an acid-nitrile exchange with a solvent like acetonitrile (B52724) under high temperature and pressure. researchgate.net Enzymatic pathways have also been discovered where a single enzyme transforms a carboxylic acid into a nitrile via an amide intermediate, using ammonia (B1221849) as the nitrogen source. nih.govnih.gov

Building Blocks for Heterocyclic Scaffolds (e.g., Carbazoles, Pyrazoles, Pyridines)

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. Synthons containing the N-methylmethanesulfonamide group have been effectively used as building blocks for constructing these important scaffolds.

Although direct synthesis of carbazoles, pyrazoles, or pyridines from this compound is not specifically detailed, a closely related precursor demonstrates this synthetic potential. Research has shown the successful cyclization of 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride with reagents like cyclohexanone (B45756) to afford N-methyl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methanesulfonamide. In the same study, condensation of the hydrazino-sulfonamide precursor with substituted aryl β-diketones yielded novel N-methyl-1-[4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanesulfonamide derivatives. This work establishes the N-methyl benzenemethanesulfonamide framework as a viable starting point for assembling complex heterocyclic systems like carbazoles and pyrazoles.

Development of Novel Reagents and Catalysts Featuring the Methanesulfonamide Moiety

The methanesulfonamide group is not merely a passive structural component; it actively participates in and influences chemical reactions. Its unique electronic and steric properties have led to its incorporation into novel reagents and catalysts that drive a range of synthetic transformations, particularly in the realm of asymmetric synthesis.

Furthermore, the sulfonamide functional group is a cornerstone in the design of advanced chiral catalysts. Chiral enantiopure mono- and bis-sulfonamides have gained widespread use as ligands in asymmetric catalysis. researchtrends.net When complexed with metals such as Ruthenium(II), Rhodium(III), or Iridium(I), these sulfonamide ligands are highly effective in asymmetric transfer hydrogenation of ketones, producing chiral secondary alcohols with high enantioselectivity. researchtrends.net More recently, these chiral sulfonamides have been employed as organocatalysts, for example, in the asymmetric Michael addition of carbonyl compounds to β-nitrostyrene. researchtrends.net In another advancement, P-chiral, N-phosphoryl sulfonamide Brønsted acids have been developed as powerful organocatalysts for the biomimetic transfer hydrogenation of quinolines, demonstrating the modularity and tunability of the sulfonamide moiety in catalyst design. mcgill.ca

Strategies for Constructing Diverse Chemical Scaffolds and Frameworks

The N-benzyl sulfonamide framework, central to this compound, is a valuable scaffold in medicinal chemistry and materials science. Efficient synthetic strategies have been developed to construct and diversify this core structure.

The most common and efficient method for synthesizing aryl sulfonamides involves the sulfonylation of amines with sulfonyl halides or sulfonic acids. nih.gov For instance, N-benzyl-4-methylbenzenesulfonamides can be prepared via a two-step process where 4-methylbenzenesulfonyl chloride is first treated with a primary amine, followed by benzylation of the resulting sulfonamide. nsf.gov A manganese-catalyzed N-alkylation of sulfonamides using a "borrowing hydrogen" approach allows for the efficient use of alcohols as alkylating agents, providing a green and highly efficient route to a diverse range of N-alkylated sulfonamides with excellent yields. acs.org These fundamental reactions provide a robust platform for creating a library of substituted N-benzyl sulfonamides for various applications.

Role in the Synthesis of Chiral Compounds and Asymmetric Transformations

The sulfonamide group plays a pivotal role in asymmetric synthesis, where it is employed as a chiral auxiliary, a component of a chiral catalyst, or a precursor to a chiral reagent. nih.govacs.org A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.

The sulfinyl group, which is closely related to the sulfonyl group of sulfonamides, is considered a valuable chiral auxiliary due to its configurational stability and high capacity for asymmetric induction. nih.gov The tert-butanesulfinamide introduced by Ellman is a prominent example, finding numerous applications in the enantioselective synthesis of pure amines. acs.org

Sulfonamide derivatives themselves are central to many asymmetric strategies.

Chiral Auxiliaries: Processes have been designed for the asymmetric synthesis of sulfinamides using natural products like quinine (B1679958) as a recoverable and recyclable chiral auxiliary, achieving excellent enantioselectivity. nih.gov In one novel approach, an enantiopure sulfonimidamide (SIA), derived from a perfluorinated pyridine (B92270) azide (B81097) and a sulfinamide, was successfully evaluated as a new type of chiral auxiliary for the diastereoselective addition of Grignard reagents to imines. acs.org

Chiral Reagents: The primary sulfonamide group (RSO₂NH₂) can be readily converted into more complex reagents for asymmetric transformations. For example, reaction with thionyl chloride produces an N-sulfinylsulfonamide (RSO₂N=S=O), which can participate in cycloaddition reactions. drexel.edu Similarly, conversion to an iminoiodinane ylide activates the group for nitrene formation, enabling subsequent asymmetric aziridination of carbon-carbon double bonds. drexel.edu

Asymmetric Catalysis: As detailed in section 6.2, chiral sulfonamides are crucial components of highly effective metal-based and organic catalysts for a variety of asymmetric reactions, including reductions, alkylations, and Michael additions. researchtrends.net

The table below summarizes selected applications of sulfonamide-based compounds in asymmetric transformations, illustrating the high levels of stereocontrol achievable.

| Transformation | Catalyst / Auxiliary | Substrate | Yield (%) | Enantiomeric/Diastereomeric Ratio |

| Asymmetric Dihydroxylation | Methanesulfonamide (as additive) | Aliphatic and Aromatic Olefins | High | High (Varies with ligand) |

| Asymmetric Transfer Hydrogenation | Ru(II)-Monosulfonamide Complex | Aromatic Ketones | >95% | up to 99% ee |

| Grignard Addition to Imine | Sulfonimidamide (SIA) Auxiliary | SIA-derived Imines | up to 98% | up to 96:4 dr |

| Asymmetric Michael Addition | Chiral Sulfonamide Organocatalyst | Carbonyls to β-nitrostyrene | High | High (Varies with substrate) |

Data compiled from studies on the broader applications of the methanesulfonamide moiety and related chiral auxiliaries. organic-chemistry.orgresearchtrends.netacs.org

Q & A

Q. What are the optimal reaction conditions for synthesizing N-methyl-N-(4-methylbenzyl)methanesulfonamide with high purity and yield?

The synthesis typically involves reacting 4-methylbenzylamine with methanesulfonyl chloride under controlled basic conditions. Key parameters include:

- Temperature : Room temperature to 40°C to prevent side reactions.

- Solvent : Dichloromethane or dimethylformamide (DMF) for solubility and reaction efficiency.

- Base : Triethylamine or sodium hydroxide to neutralize HCl byproducts . Purification via flash chromatography (n-hexane:ethyl acetate, 1:1) yields white crystals with 75% efficiency. Reaction progress should be monitored via TLC and confirmed by NMR .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : NMR (300 MHz, CDCl) identifies methylene protons (δ 4.26 ppm) and sulfonamide NH (δ 4.55 ppm). NMR confirms the methanesulfonamide group (δ 39.8 ppm for CH) .

- Infrared Spectroscopy (IR) : Peaks at 1325 cm (S=O symmetric stretch) and 1138 cm (S=O asymmetric stretch) validate the sulfonamide group .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying residual reactants .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved when analyzing this compound derivatives?

Contradictions may arise from:

- Dynamic proton exchange : NH protons in sulfonamides exhibit broad signals due to hydrogen bonding. Use deuterated DMSO to slow exchange and resolve splitting .

- Tautomerism : Substituents on the benzyl group can induce keto-enol tautomerism, altering coupling constants. Variable-temperature NMR (VT-NMR) can distinguish these states .

- Impurities : Recrystallization or preparative HPLC isolates pure fractions for unambiguous spectral assignments .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : B3LYP/6-31G(d) models predict transition states and activation energies for sulfonamide group reactions. Exact exchange terms improve thermochemical accuracy (average deviation <2.4 kcal/mol) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF .

- Retrosynthetic Analysis : AI-powered tools (e.g., Reaxys) propose feasible routes by comparing with analogous sulfonamide reactions .

Q. How does the electron-withdrawing effect of the methanesulfonamide group influence the compound’s stability under acidic or basic conditions?

- Acidic Conditions : The sulfonamide group stabilizes negative charge via resonance, resisting protonation. Hydrolysis is minimal below pH 3 .

- Basic Conditions : The NH group deprotonates at pH >10, forming a sulfonamidate ion that enhances nucleophilic attack on adjacent methyl groups. Kinetic studies (HPLC monitoring) show degradation rates increase with NaOH concentration .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C, attributed to S–N bond cleavage .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 96–97°C vs. 102–104°C)?

Discrepancies arise from:

- Polymorphism : Recrystallization solvents (ethanol vs. ethyl acetate) produce different crystal lattices .

- Impurity Levels : Residual solvents (e.g., DMF) lower observed melting points. Purity verification via elemental analysis or mass spectrometry is critical .

- Heating Rate : Faster DSC heating rates (10°C/min vs. 2°C/min) may overestimate melting points due to kinetic effects .

Methodological Best Practices

- Synthesis Optimization : Use Schlenk techniques to exclude moisture, as sulfonamide formation is moisture-sensitive .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry, particularly for chiral derivatives .

- Toxicity Screening : Ames tests and cytochrome P450 inhibition assays are recommended early in pharmacological studies to identify metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.